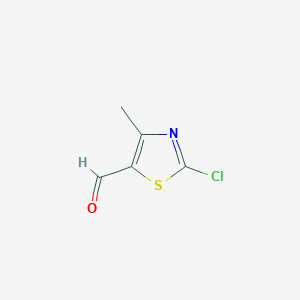

2-chloro-4-methyl-5-Thiazolecarboxaldehyde

Übersicht

Beschreibung

“2-chloro-4-methyl-5-Thiazolecarboxaldehyde” is a derivative of thiazole . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. It’s commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and flavor compounds .

Chemical Reactions Analysis

Thiazole derivatives are known to undergo various chemical reactions. For instance, “2-Thiazolecarboxaldehyde” undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) .Wissenschaftliche Forschungsanwendungen

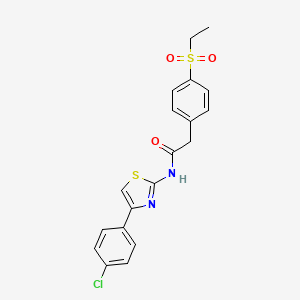

Medicinal Chemistry

Thiazole derivatives, including 2-chloro-4-methyl-5-thiazolecarboxaldehyde, are prominent in medicinal chemistry due to their diverse biological activities. They are found in compounds acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, and even antitumor agents . Specifically, thiazole derivatives have been synthesized and reported for their cytotoxicity activity on human tumor cell lines, indicating potential applications in cancer treatment .

Agriculture

In the agricultural sector, thiazole compounds are utilized for their fungicidal and biocidal properties. The structural moiety of thiazole is integral to various agrochemicals that protect crops from fungal infections and pests. While specific applications of 2-chloro-4-methyl-5-thiazolecarboxaldehyde in agriculture are not detailed in the search results, the general class of thiazoles to which it belongs is significant in the development of agricultural chemicals .

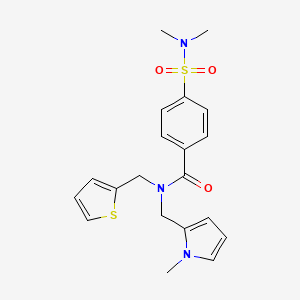

Industrial Applications

Thiazole derivatives are used in industrial applications such as chemical reaction accelerators, dyes, and pigments. The reactivity of the thiazole ring, particularly at the C-5 position for electrophilic substitution, makes it a valuable component in synthesizing complex industrial compounds .

Environmental Science

While the search did not yield specific environmental applications for 2-chloro-4-methyl-5-thiazolecarboxaldehyde, thiazoles are known to be used in environmental remediation processes. Their ability to bind with various metals can be harnessed in treating contaminated water and soil .

Material Science

In material science, thiazole derivatives are explored for their potential in creating novel materials with unique properties. These materials can be used in the development of sensors, liquid crystals, and as components in photovoltaic cells. The thiazole core can contribute to the thermal stability and electronic properties of these materials .

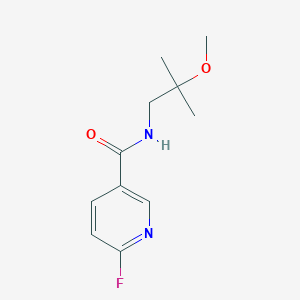

Biochemistry

Thiazoles play a crucial role in biochemistry, particularly as a core structure in vitamin B1 (thiamine). Thiamine is essential for carbohydrate metabolism and normal neural function. Derivatives of thiazoles, including 2-chloro-4-methyl-5-thiazolecarboxaldehyde, may be used in biochemical research to study metabolic pathways and neurological processes .

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAYCEGMJWKEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-methyl-5-Thiazolecarboxaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((2,5-Difluorophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2970658.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970662.png)

![3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2970668.png)

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2970670.png)

![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2970676.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)